![molecular formula C24H17NO2 B185002 N-(4-benzoylphenyl)-1-naphthamide CAS No. 184696-93-3](/img/structure/B185002.png)
N-(4-benzoylphenyl)-1-naphthamide
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Overview
Description
N-(4-benzoylphenyl)-1-naphthamide is an organic compound with the molecular formula C24H17NO2 and a molecular weight of 351.4 g/mol. This compound is characterized by the presence of a naphthalene ring and a benzoylphenyl group, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
The synthesis of N-(4-benzoylphenyl)-1-naphthamide typically involves the amidation of 4-aminobenzophenone with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-(4-benzoylphenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(4-benzoylphenyl)-1-naphthamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-benzoylphenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-benzoylphenyl)-1-naphthamide can be compared with similar compounds such as:
1-Naphthalenecarboxamide, N-(4-methoxyphenyl)-: This compound has a methoxy group instead of a benzoyl group, leading to different chemical and biological properties.
1-Naphthoic acid: This compound lacks the amide and benzoyl groups, resulting in distinct reactivity and applications.
Properties
CAS No. |
184696-93-3 |
---|---|
Molecular Formula |
C24H17NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17NO2/c26-23(18-8-2-1-3-9-18)19-13-15-20(16-14-19)25-24(27)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,27) |
InChI Key |
MBCPHQSEBCLNCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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